molecular formula C7H3Br2NO4 B14382041 2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione CAS No. 89883-14-7

2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione

Cat. No.: B14382041
CAS No.: 89883-14-7
M. Wt: 324.91 g/mol
InChI Key: PPQBAJNVZBDLNW-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity It belongs to the class of quinones, which are characterized by a six-membered ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione typically involves the bromination and nitration of a suitable precursor. One common method involves the bromination of 5-methyl-1,4-benzoquinone followed by nitration. The reaction conditions often include the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinones and hydroquinones, which have applications in different chemical processes and industries .

Scientific Research Applications

2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. It can act as an electron acceptor, participating in redox reactions. At low concentrations, it inhibits the reduction of conventional hydrophilic electron acceptors, likely acting as a plastoquinone antagonist. At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and nitro groups makes it particularly reactive and useful in various synthetic applications .

Properties

CAS No.

89883-14-7

Molecular Formula

C7H3Br2NO4

Molecular Weight

324.91 g/mol

IUPAC Name

2,3-dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H3Br2NO4/c1-2-5(10(13)14)7(12)4(9)3(8)6(2)11/h1H3

InChI Key

PPQBAJNVZBDLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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